

# Identification of Propionylpromazine Metabolites in Horses: A Technical Guide

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## Compound of Interest

Compound Name: *Propionylpromazine*

Cat. No.: *B14684581*

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This technical guide provides a comprehensive overview of the current scientific understanding of **propionylpromazine** metabolism in horses. **Propionylpromazine**, a phenothiazine derivative, is used in veterinary medicine as a tranquilizer. Understanding its metabolic fate is crucial for drug development, ensuring animal welfare, and for regulatory purposes, including doping control in equine sports. This document details the identified metabolites, the analytical methodologies employed for their identification, and presents available pharmacokinetic data.

## Identified Metabolites of Propionylpromazine in Horses

Research into the biotransformation of **propionylpromazine** in horses has led to the identification of several key metabolites, primarily in urine. The metabolic pathways involve oxidation and hydroxylation. Notably, N-demethylated or sulfoxidated metabolites of the parent compound have not been observed in equine urine.<sup>[1][2]</sup>

Two primary studies have characterized the metabolites. One study identified 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxy**propionylpromazine**.<sup>[1][2]</sup><sup>[3]</sup> Another study identified 2-(1-hydroxypropyl) promazine sulfoxide as the major metabolite.

The identified metabolites are summarized in the table below.

Metabolite Name	Chemical Structure (if available)	Matrix	Reference
2-(1-hydroxypropyl)promazine	Not provided in search results	Urine	
2-(1-propenyl)promazine	Not provided in search results	Urine	
7-hydroxypropionylpromazine	Not provided in search results	Urine	
2-(1-hydroxypropyl)promazine sulfoxide	Not provided in search results	Urine	

## Quantitative Data

Quantitative data on the metabolites of **propionylpromazine** in horses is limited in the available literature. However, pharmacokinetic data for the parent drug following intramuscular administration has been reported.

Compound	Dose	Matrix	Cmax (Peak Concentration)	Tmax (Time to Peak Concentration)	Reference
Propionylpromazine	50 mg (IM)	Plasma	5.2 µg/L	30 minutes	

## Experimental Protocols

The identification and analysis of **propionylpromazine** and its metabolites in horses have been accomplished using various analytical techniques. Below are detailed methodologies cited in the literature.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

- Objective: To identify **propionylpromazine** metabolites in horse urine.
- Sample Preparation:
  - Urine samples were subjected to enzymatic hydrolysis using  $\beta$ -glucuronidase/arylsulphatase to cleave conjugated metabolites.
- Instrumentation:
  - Gas Chromatography-Mass Spectrometry (GC-MS) was used for the separation and identification of the metabolites.
- Results:
  - This method successfully identified 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxy**propionylpromazine**.

## Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for Plasma Analysis

- Objective: To determine the concentration of **propionylpromazine** in horse plasma.
- Instrumentation:
  - A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) was used.
- Limit of Detection (LOD):
  - The lower limit of detection for **propionylpromazine** in plasma was 0.2  $\mu\text{g/L}$ .

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acepromazine and its Metabolites

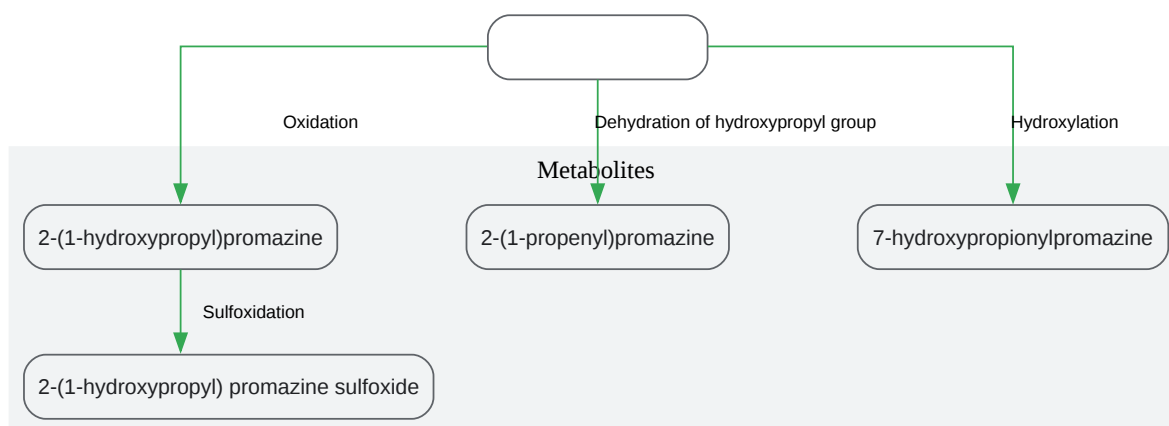
While specific LC-MS/MS methods for **propionylpromazine** were not detailed in the provided results, methods for the related compound acepromazine can provide a relevant framework.

- Objective: To identify and quantify acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (HEPS), in horse serum.
- Sample Preparation:
  - Aliquots of serum were spiked with an internal standard (chlorpromazine).
  - Proteins were precipitated, and the sample was refrigerated and centrifuged. The supernatant was used for analysis.
- Instrumentation:
  - HPLC System: Surveyor® MS pump with Surveyor autosampler.
  - Column: 50 × 2.1 mm Hypersil® BDS C18.
  - Mass Spectrometer: Finnigan LCQ Deca XP Plus.
  - Ionization Mode: Positive Electrospray Ionization (ESI).
- Results:
  - The method was able to detect acepromazine in horse serum for up to 2 hours post-administration and its metabolite for up to 6 hours.
  - The limit of detection (LOD) for acepromazine was 0.5 ng/mL, and the limit of quantification (LOQ) for its metabolite was 0.5 ng/mL.

## Visualizations

### Proposed Metabolic Pathway of Propionylpromazine in Horses

The following diagram illustrates the proposed metabolic transformations of **propionylpromazine** in horses based on the identified metabolites.

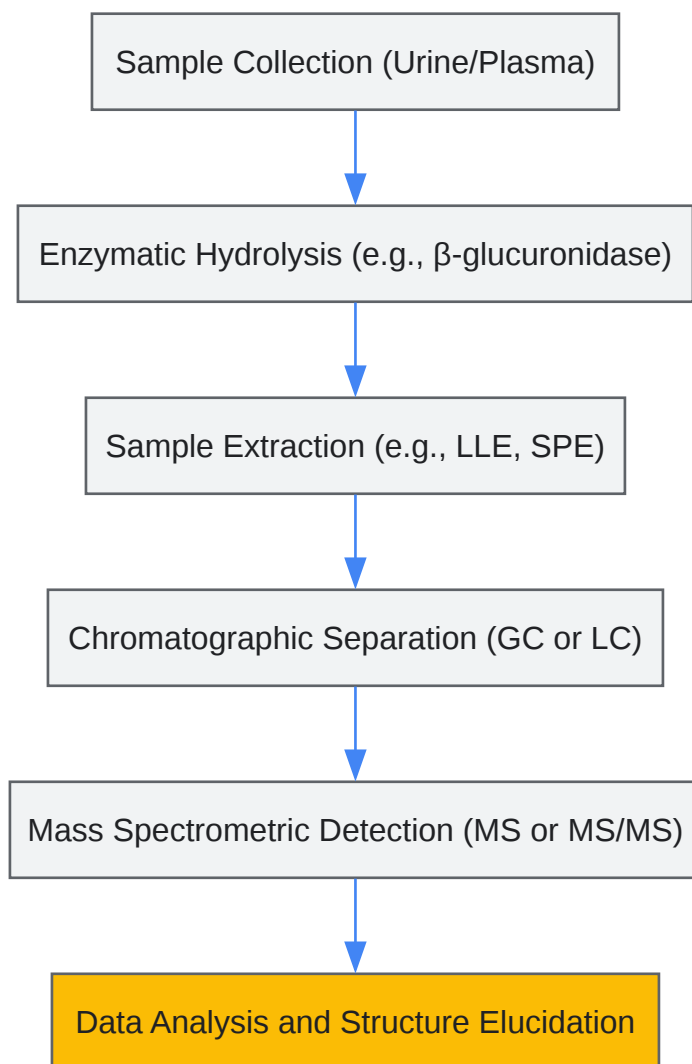


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Caption: Proposed metabolic pathways of **propionylpromazine** in horses.

## General Experimental Workflow for Metabolite Identification

This diagram outlines a typical workflow for the identification of drug metabolites in biological samples from horses.



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## References

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